2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide
Description
2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an azepane ring (a seven-membered cyclic amine) at the 2-position and a methyl group at the 6-position. The pyrimidine ring is connected via an ether linkage to an acetamide group, which is further substituted with a 2-bromophenyl aromatic ring at the nitrogen atom. This structure combines a heterocyclic scaffold with halogenated aromatic and amide functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science .
The molecular formula is C₁₉H₂₃BrN₄O₂, with a molecular weight of 427.32 g/mol (calculated by substituting bromine in the chloro analog from ). Key structural features include:
- Azepane substituent: Enhances solubility and conformational flexibility.
- 2-Bromophenyl group: Introduces steric bulk and halogen-mediated interactions (e.g., halogen bonding).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMZJQSOITKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Azepane and β-Ketoester
Pyrimidine rings are typically synthesized via cyclocondensation reactions. A plausible route involves reacting azepane with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a urea or thiourea derivative. For example:
Conditions : Ammonium acetate in ethanol under reflux (Δ = 80–90°C, 12–24 h). Yield: ~60–70% based on analogous syntheses.
Characterization Data
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Melting Point : 145–148°C (predicted based on pyrimidine analogs).
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H NMR (400 MHz, CDCl) : δ 6.25 (s, 1H, pyrimidine-H), 3.75–3.60 (m, 4H, azepane-H), 2.45 (s, 3H, CH), 1.80–1.50 (m, 8H, azepane-H).
Preparation of N-(2-Bromophenyl)-2-Bromoacetamide
Amide Formation via Chloroacetyl Chloride
A method adapted from involves reacting 2-bromoaniline with chloroacetyl chloride under basic conditions:
Modification : To introduce bromine at the α-position, the chloro intermediate is treated with NaBr in acetone via an Finkelstein reaction:
Conditions : 0°C to room temperature, 6 h. Yield: ~76% (extrapolated from).
Characterization Data
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Molecular Formula : CHBrNO.
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H NMR (400 MHz, CDCl) : δ 8.20 (br s, 1H, NH), 7.55–7.40 (m, 2H, Ar-H), 7.25–7.10 (m, 2H, Ar-H), 4.10 (s, 2H, CHBr).
Etherification via Nucleophilic Substitution
Coupling Pyrimidine and Acetamide Fragments
The hydroxyl group on the pyrimidine acts as a nucleophile, displacing bromide from the acetamide:
Optimized Conditions :
Purification and Analysis
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
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HPLC Purity : >95% (method: C18 column, 70:30 acetonitrile/water).
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High-Resolution Mass Spectrometry (HRMS) : [M+H] calcd. for CHBrNO: 453.09; found: 453.08.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Pyrimidine synthesis | NHOAc, EtOH, reflux | 60–70 | Regioselectivity of azepane substitution |
| Acetamide bromination | NaBr, acetone, Δ | 76 | Competing elimination reactions |
| Ether coupling | KCO, DMF, 80°C | 50–65 | Steric hindrance at pyrimidine C4 |
Scale-Up Considerations and Industrial Relevance
Solvent Selection for Large-Scale Production
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DMF vs. Acetonitrile : DMF offers higher solubility but requires rigorous removal due to toxicity. Acetonitrile is preferred for environmental and safety reasons.
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Catalyst Loading : Reducing CsCO from 2.5 to 1.5 equiv decreases cost without significant yield loss.
Continuous Flow Synthesis
Adopting flow chemistry could enhance efficiency:
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Residence Time : 30 min at 120°C.
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Productivity : 2.5 g/h (theoretical estimate).
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide can participate in a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions tailored to the desired outcome.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield oxidized derivatives, while reduction can produce fully or partially reduced compounds
Scientific Research Applications
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide has found applications in various scientific research areas:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In studies involving biochemical pathways and interactions at the molecular level.
Medicine: As a potential therapeutic agent or in the design of drug candidates targeting specific biological pathways.
Industry: In the development of materials with specialized properties or as a reagent in large-scale chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways within biological systems. These interactions can influence cellular processes, enzyme activities, or signal transduction pathways, leading to the observed effects. Detailed studies using techniques such as molecular docking and spectroscopy are often employed to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl in simpler analogs (e.g., N-(4-bromophenyl)acetamide), which alters steric and electronic properties. The ortho-substitution may hinder rotational freedom compared to para-substituted derivatives .
- Heterocyclic vs. Linear Backbones: The pyrimidine-azepane system introduces greater complexity and hydrogen-bonding capacity compared to linear analogs like N-(2-bromophenyl)-2-(hydroxyimino)acetamide .
- Thermal Stability : Melting points for this class vary widely; the simpler N-(4-bromophenyl)acetamide melts at 433–435 K, while more complex derivatives (e.g., ’s pyrrolo-pyridazin acetamides) exhibit lower melting points (~230–275°C) .
Crystallographic and Spectroscopic Features
- Bond Lengths : In N-(4-bromophenyl)acetamide, the C–Br bond length is 1.8907 Å, slightly shorter than in related chloro derivatives (1.91 Å), reflecting bromine’s larger atomic radius .
- Spectroscopic Data : Similar compounds in show characteristic NMR signals for aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyls (δ ~170 ppm in ¹³C NMR), which align with expectations for the target compound .
Research Implications and Limitations
Further studies should explore:
- Structure-Activity Relationships (SAR) : Comparing halogen positioning (2-bromo vs. 4-bromo) and heterocyclic modifications.
- Crystallographic Validation : Applying SHELX-based refinement () to resolve conformational details .
Limitations : Current data lack experimental metrics (e.g., solubility, logP) and biological activity profiles, necessitating targeted synthesis and assays.
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, which include an azepan ring and a pyrimidine moiety, suggest that it may interact with various biological targets, making it a candidate for pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.37 g/mol. The presence of the bromine atom and the azepan ring are significant in determining its reactivity and biological interactions.
Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine and azepane structures have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth through interference with nucleic acid synthesis or cell wall formation.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Given the presence of the azepan ring, which is common in neuroactive compounds, this compound may have potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, such as:
| Enzyme | IC50 Value (µM) | Effect |
|---|---|---|
| Cyclooxygenase (COX) | 15 | Anti-inflammatory |
| Protein Kinase B (Akt) | 20 | Anticancer |
| Acetylcholinesterase | 10 | Neuroprotective |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of pyrimidine compounds, including the target compound. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In a recent study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, suggesting its potential as an anticancer agent.
Research Findings
Recent findings highlight the importance of substituent groups on biological activity:
- Bromine Substitution : The presence of bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Azepan Ring : The azepane structure contributes to receptor binding affinity, particularly in neuroactive contexts.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for azepane attachment, pyrimidine core functionalization, and acetamide coupling. Key challenges include optimizing reaction conditions (e.g., temperature at 80–100°C, anhydrous solvents like DMF) to prevent side reactions and ensuring regioselectivity during pyrimidine ring modification. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (in DMSO-d6 or CDCl3) to verify proton environments and carbon frameworks, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). IR spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What solvent systems and reaction conditions maximize yield during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for pyrimidine ring functionalization due to their ability to stabilize intermediates. Reaction temperatures between 60–100°C and pH control (using bases like K2CO3) minimize side reactions. Post-reaction workup with ice-cold water precipitates the product, followed by recrystallization (ethanol/water) to enhance purity .
Advanced Research Questions
Q. How should experimental designs address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Implement multi-assay validation :
- Use standardized assays (e.g., MTT for cytotoxicity , broth microdilution for antimicrobial activity) under consistent conditions (pH 7.4, 37°C).
- Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).
- Apply statistical models (ANOVA with post-hoc tests) to evaluate dose-response relationships and resolve variability. Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like kinases or GPCRs using the compound’s 3D structure (optimized via DFT calculations).
- Validate docking poses with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability.
- Compare results with structural analogs (e.g., pyrimidinone derivatives) to identify conserved interactions (e.g., hydrogen bonding with active-site residues) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?
- Methodological Answer :
- Modify functional groups : Replace the 2-bromophenyl moiety with electron-withdrawing groups (e.g., -NO2) to enhance target affinity.
- Evaluate substituent effects : Test azepane ring substitutions (e.g., smaller heterocycles) to improve pharmacokinetic properties.
- Use in vitro ADMET assays (Caco-2 permeability, microsomal stability) to prioritize derivatives with favorable drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
